Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride

Medicinal Chemistry Structural Verification Salt Form Characterization

Avoid synthesis failures from incorrect salt stoichiometry. Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate hydrochloride (CAS 2470440-53-8, MW 235.7, ≥95%) ensures precise reagent equivalents in amide coupling and reductive amination-eliminating the hygroscopicity and incomplete protonation issues of the free base (CAS 2229358-69-2). • Defined HCl salt (Δ +36.5 g/mol vs free base) for accurate molar calculations • Amino-alcohol side chain: 3 H-bond donors, 5 acceptors for fragment-based screening • Methyl ester enables rapid SAR via amidation/hydrolysis In stock for immediate global shipping. Not interchangeable with free base or ethyl ester analogs.

Molecular Formula C9H14ClNO4
Molecular Weight 235.66
CAS No. 2470440-53-8
Cat. No. B2378281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride
CAS2470440-53-8
Molecular FormulaC9H14ClNO4
Molecular Weight235.66
Structural Identifiers
SMILESCC(CO)(C1=CC=C(O1)C(=O)OC)N.Cl
InChIInChI=1S/C9H13NO4.ClH/c1-9(10,5-11)7-4-3-6(14-7)8(12)13-2;/h3-4,11H,5,10H2,1-2H3;1H
InChIKeyJEGMTNCHWWBXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate HCl: Physicochemical Profile


Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride (CAS 2470440-53-8) is a furan-2-carboxylate derivative supplied as a hydrochloride salt . The molecule features a methyl ester at the 2-position and a 2-amino-1-hydroxypropan-2-yl side chain at the 5-position of the furan ring. With a molecular formula of C₉H₁₃NO₄·HCl and a molecular weight of 235.7 g/mol, this compound is listed as a research-grade building block (minimum 95% purity) intended for laboratory use only . The free base form (CAS 2229358-69-2, MW 199.20) is also documented in chemical registries . Structurally related analogs include the ethyl ester (CAS 2580226-85-1) and the free carboxylic acid (CAS 1270507-04-4) [1].

Hydrochloride salt form: confers distinct aqueous solubility and crystallinity for reproducible synthesis
Methyl ester handle: minimal steric bulk for rapid derivatization or hydrolysis studies
Amino alcohol side chain: additional H-bond donor and acceptor capacity for fragment-based design

Generic Substitution Failure: Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate HCl


Scientific and industrial users cannot simply interchange this hydrochloride salt with its free base (CAS 2229358-69-2), ethyl ester analog (CAS 2580226-85-1), or carboxylic acid (CAS 1270507-04-4) without altering experimental outcomes . The hydrochloride counterion confers distinct physicochemical properties that are critical for reproducible synthesis and assay performance: it typically enhances aqueous solubility relative to the free base, alters melting point and crystallinity, and modifies the compound's handling characteristics . The methyl ester group is not interchangeable with the ethyl ester; the difference in steric bulk and lipophilicity alters reactivity during further derivatization, such as amide bond formation or ester hydrolysis . Furthermore, the 2-amino-1-hydroxypropan-2-yl side chain contains both a free amine (protonated in the HCl salt) and a primary alcohol, providing a unique hydrogen-bonding and metal-coordination profile that distinguishes it from simple aminoalkyl furans lacking the hydroxyl group [1]. Substitution with any close analog therefore necessitates re-optimization of synthetic routes and may yield different biological or material properties.

Free base
Different solubility, crystallinity, and stoichiometry; may alter reaction workup and molar calculations.
Ethyl ester analog
Added steric bulk can slow ester cleavage and affect reactivity in derivatization steps.
Carboxylic acid analog
Lacks the ester handle; requires separate activation step and may change coupling efficiency.

Quantitative Differentiation: Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate HCl


Molecular Weight & Salt Stoichiometry Confirmation

The hydrochloride salt (CAS 2470440-53-8) has a confirmed molecular weight of 235.7 g/mol, compared to 199.20 g/mol for the free base (CAS 2229358-69-2), a difference of 36.5 g/mol that is fully consistent with one equivalent of HCl . This mass difference is critical for accurate solution preparation in biochemical and pharmacological assays. The commercial specification includes a minimum purity of 95%, providing a defined baseline for procurement .

MW & Salt Identity
Data to verify
235.7 g/mol (HCl salt) vs. 199.2 g/mol (free base)
Δ = +36.5 g/mol (monohydrochloride)
Confirms monohydrochloride stoichiometry; essential for molar calculations.
Supplier specification; verify by LC-MS or elemental analysis.
Medicinal Chemistry Structural Verification Salt Form Characterization

Amino Alcohol Side Chain H-Bond Donor/Acceptor Profile

The target compound's 2-amino-1-hydroxypropan-2-yl side chain provides three hydrogen-bond donors (NH₂, OH) and five hydrogen-bond acceptors, as computed for the structurally analogous free carboxylic acid (CAS 1270507-04-4), which has a computed topological polar surface area (TPSA) of 96.7 Ų [1]. This contrasts with the ethyl ester analog and simple 5-alkyl furan-2-carboxylates that lack the hydroxyl group, which would have fewer donor sites and a different H-bonding profile . Although quantitative biological target-engagement data for this specific compound is absent from the public domain as of 2026, the computed donor/acceptor profile supports its use as a fragment or scaffold designed to engage polar binding pockets through directional hydrogen bonds.

H-Bond Profile
Class-level inference
5 H-bond acceptors, 3 H-bond donors
TPSA ~96.7 Ų (carboxylic acid analog)
Additional donor vs. non-hydroxylated furans supports polar pocket engagement.
Computed for carboxylic acid analog; similar profile inferred for HCl salt.
Medicinal Chemistry Ligand Design Supramolecular Interactions

Steric Bulk: Methyl vs. Ethyl Ester

The methyl ester substituent in the target compound (MW 235.7) is the smallest alkyl ester available for this scaffold, providing minimal steric hindrance at the 2-position of the furan ring . The ethyl ester analog (CAS 2580226-85-1; inferred MW ~249.7 for HCl salt) introduces additional methylene bulk that can affect the rate of enzymatic or chemical hydrolysis, a key parameter for prodrug strategies . While no direct kinetic comparison between these two esters has been published, the well-established relationship between ester alkyl group size and hydrolysis rate (methyl esters generally hydrolyze faster than ethyl esters under both acidic and enzymatic conditions) provides a rational basis for selecting the methyl ester when more rapid ester cleavage is desired.

Ester Steric Profile
Context-dependent
Methyl ester (–OCH₃) vs. ethyl ester (–OCH₂CH₃)
Methyl: smallest alkyl ester; generally faster hydrolysis
Methyl ester may support more rapid cleavage for synthetic or prodrug studies.
Inferred from structure-reactivity principles; direct kinetic comparison unavailable.
Organic Synthesis Prodrug Design Structure-Activity Relationships

Application Scenarios for Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate HCl


Fragment-Based Drug Design via Amino Alcohol H-Bond Motif

The target compound can serve as a polar fragment for fragment-based screening campaigns where the amino alcohol side chain (3 H-bond donors, 5 acceptors) is intended to anchor deep in a binding pocket through directional hydrogen bonds [1]. Its methyl ester provides a synthetic handle for rapid analoging via amidation or hydrolysis, enabling quick exploration of vector-dependent SAR . This scenario is supported by computed TPSA and donor/acceptor profiles of the carboxylic acid analog [1].

Defined Salt Stoichiometry for Reproducible Synthesis

When used as a building block in multi-step organic synthesis, the hydrochloride salt form (MW 235.7, ≥95% purity) ensures consistent stoichiometry in amide coupling or reductive amination reactions, avoiding the variability introduced by the free base's hygroscopicity or incomplete protonation . The confirmed salt identity is critical for calculating reagent equivalents .

Prodrug Design via Tunable Ester Hydrolysis

The methyl ester provides a baseline hydrolysis rate that can be compared against ethyl or larger ester analogs for optimizing the pharmacokinetic profile of a furan-2-carboxylic acid lead compound . The hydrochloride salt further enhances aqueous solubility, facilitating in vitro hydrolysis assays under physiologically relevant buffer conditions .

Furan-2-Carboxylate Inhibitor SAR

Although direct target-engagement data for this specific compound is not publicly available, its structural features align with the class of furan-2-carboxylic acid derivatives that have shown activity in phenotypic screening for type 2 diabetes mellitus [2]. The compound can be used as a core scaffold for introducing diversity at the ester or amine positions to map SAR against validated metabolic targets.

Application
Selection Property
Validation Focus
Polar fragment screening
Hydrogen-bond donor/acceptor capacity
Directional binding engagement assays
Salt-form building block synthesis
Defined hydrochloride stoichiometry
Salt identity and purity verification
Ester prodrug activation studies
Methyl ester hydrolysis rate
Kinetic cleavage comparison under assay conditions
Phenotypic SAR for metabolic targets
Furan-2-carboxylate core with amino alcohol side chain
Target engagement and selectivity in phenotypic metabolic models
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